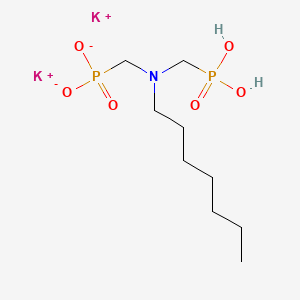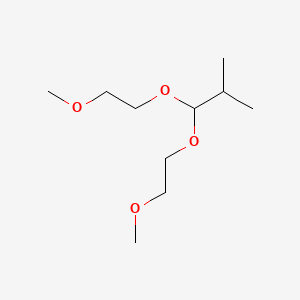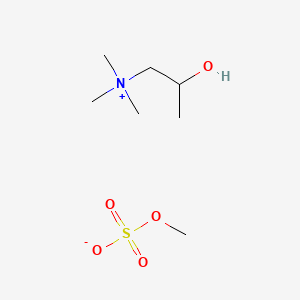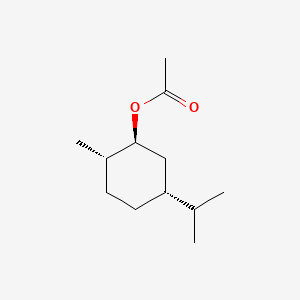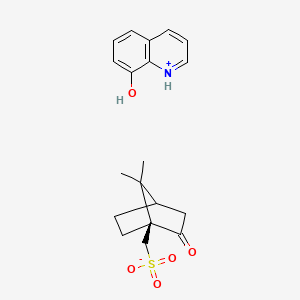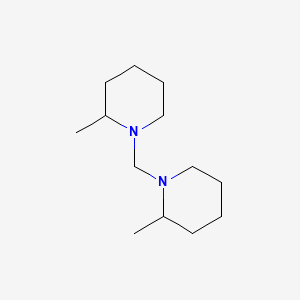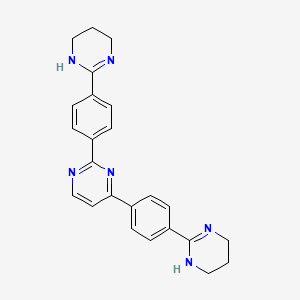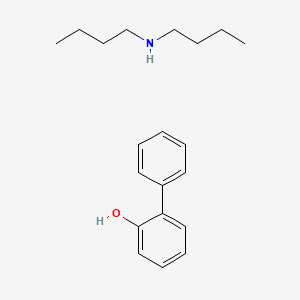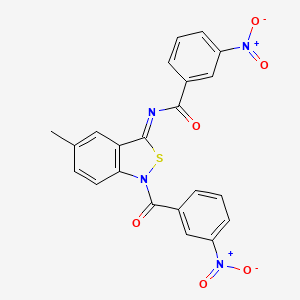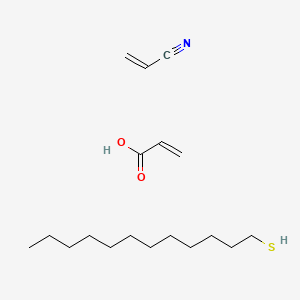![molecular formula C13H10N4O2S B12673470 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol CAS No. 42580-28-9](/img/structure/B12673470.png)
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol is a chemical compound that features a tetrazole ring attached to a pyrocatechol moiety via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable pyrocatechol derivative. One common method involves the use of a nucleophilic substitution reaction where the thiol group of the tetrazole reacts with a halogenated pyrocatechol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring but lacks the pyrocatechol moiety.
4-Hydroxyphenyl-1H-tetrazole-5-thiol: Similar structure with a hydroxyl group on the phenyl ring.
1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea: Contains a tetrazole ring and a phenyl group but with a urea linkage.
Uniqueness
4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol is unique due to the combination of the tetrazole ring and pyrocatechol moiety linked by a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
42580-28-9 |
|---|---|
分子式 |
C13H10N4O2S |
分子量 |
286.31 g/mol |
IUPAC名 |
4-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O2S/c18-11-7-6-10(8-12(11)19)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8,18-19H |
InChIキー |
PJZVGBUGVGILFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


